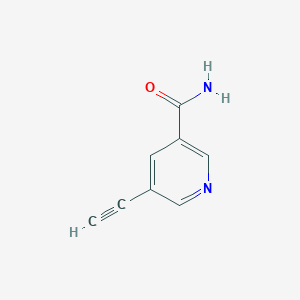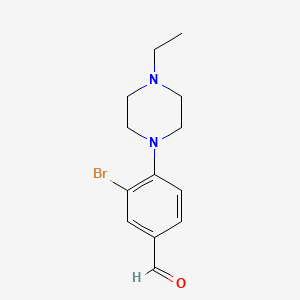
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
Vue d'ensemble
Description
“3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde” is a chemical compound used in scientific research. It exhibits diverse applications, aiding in the development of new drugs and understanding biological processes. Its molecular formula is C13H17BrN2O and has a molecular weight of 297.19 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde” can be analyzed using various spectroscopic techniques. For instance, related compounds’ structures were determined using 1H-NMR, 13C-NMR, MS, and elemental analyses .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel compounds and their structural analysis through methods such as X-ray crystallography, vibrational spectroscopy (FT–IR and FT–Raman), and DFT calculations is a common application area. For instance, the synthesis and comprehensive structural investigation of similar bromo-substituted benzaldehyde derivatives have been reported, highlighting their potential in understanding molecular geometry, electronic properties, and intermolecular interactions (Arunagiri et al., 2018).
Antimicrobial Activity
Compounds structurally related to 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde have been explored for their antimicrobial properties. The synthesis of certain bromo-substituted compounds and their evaluation against various microbial strains suggest that these derivatives can serve as promising candidates for developing new antimicrobial agents (Цялковский et al., 2005).
Catalysis
In the realm of catalysis, bromo-substituted benzaldehydes have been utilized as key intermediates in various organic transformations. For example, studies have demonstrated their effectiveness in catalyzing the synthesis of complex organic molecules, highlighting their role in facilitating bond formations and promoting specific reaction pathways (Gascón et al., 2009).
Material Science
The application of bromo-substituted benzaldehyde derivatives in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination compounds, has been explored. These compounds serve as ligands in forming structures with unique properties, useful for catalysis, gas storage, and separation technologies (Amudha et al., 1999).
Organic Synthesis
Bromo-substituted benzaldehydes are pivotal intermediates in organic synthesis, facilitating the construction of complex molecules. They are employed in reactions such as the Knoevenagel condensation, benzoin condensation, and various cross-coupling reactions, showcasing their versatility in building diverse organic frameworks (Dubost et al., 2011).
Propriétés
IUPAC Name |
3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVYWQNLXNXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



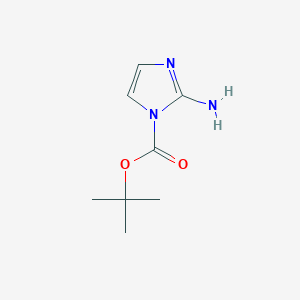
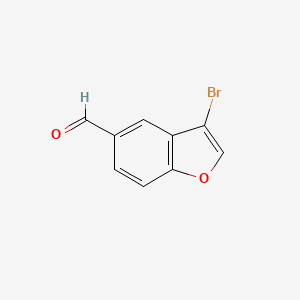
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
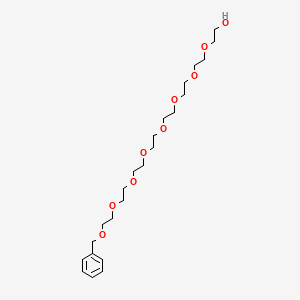
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)



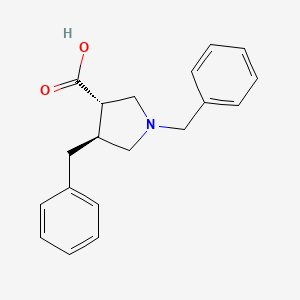


![8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol](/img/structure/B1528986.png)
